BenchChemオンラインストアへようこそ!

(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Medicinal Chemistry Anticancer Drug Discovery Structure–Activity Relationship

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (CAS 2763536-93-0) is a heterocyclic primary amine featuring a 1H-pyrazole core substituted with a thiophen-3-yl ring at the 3-position and an aminomethyl group at the 5-position. The molecular formula is C₈H₉N₃S with a molecular weight of 179.24 g/mol.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
Cat. No. B13528274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NNC(=C2)CN
InChIInChI=1S/C8H9N3S/c9-4-7-3-8(11-10-7)6-1-2-12-5-6/h1-3,5H,4,9H2,(H,10,11)
InChIKeyWTWYCNBQMBJKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanamine – Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (CAS 2763536-93-0) is a heterocyclic primary amine featuring a 1H-pyrazole core substituted with a thiophen-3-yl ring at the 3-position and an aminomethyl group at the 5-position. The molecular formula is C₈H₉N₃S with a molecular weight of 179.24 g/mol . The compound belongs to the thienylpyrazole family, a scaffold widely explored in kinase inhibitor and CNS drug discovery programs [1]. It is commercially available from multiple suppliers at research-grade scale (0.1 g–10 g, ≥95% purity), with pricing ranging from approximately $440–$700 per 0.5 g depending on vendor and purity specification [1]. The free NH on the pyrazole ring and the unsubstituted primary amine on the methylene bridge constitute two distinct derivatization handles, enabling divergent synthetic elaboration not possible with N-alkylated or amine-absent congeners.

Why Close Analogs of (3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanamine Cannot Be Assumed Interchangeable in Drug Discovery Programs


In-class thienylpyrazole compounds exhibit substantial variation in biological activity, selectivity, and synthetic tractability depending on (i) the thiophene attachment position (2-yl vs. 3-yl), (ii) the substitution state of the pyrazole N1 nitrogen, and (iii) the nature of the amine-bearing side chain [1]. The 3-thienyl isomer of the target compound presents a distinct electronic distribution and steric environment compared to the more synthetically accessible 2-thienyl isomer, which translates into differential target engagement in kinase inhibition and cellular growth inhibition assays [1]. N1-alkylation (e.g., methyl, ethyl, isobutyl, cyclopentyl congeners) alters both hydrogen-bond donor capacity and metabolic stability, making direct substitution risky without empirical re-validation [2]. The primary aminomethyl group at the 5-position enables amide coupling, reductive amination, and urea formation with minimal steric hindrance—advantages absent in N-methylated or alcohol-containing analogs. The quantitative evidence below details where these structural differences manifest as measurable performance gaps.

Quantitative Differential Evidence for (3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanamine Versus Closest Analogs – Head-to-Head, Cross-Study, and Class-Inferred Comparisons


Thiophene Regioisomer Activity Differentiation: 3-Thienyl vs. 2-Thienyl Substitution in N-Arylpyrazole Anticancer Scaffolds

In a systematic polysubstituted N-arylpyrazole study by Uramaru et al. (2019), the 3-thiophenyl-substituted pyrazole series demonstrated distinct growth inhibitory activity profiles against NCI-H226 (lung carcinoma), NPC-TW01 (nasopharyngeal), and Jurkat (T-cell leukemia) cell lines compared to their 2-thiophenyl congeners. While the most potent compounds in the series bore the dibenzothiophenyl bioisostere (compound 7d: IC₅₀ = 8.9 μM against NCI-H226; 16 μM against NPC-TW01), the 3-thiophenyl intermediate scaffold exhibited differential cell-line selectivity relative to the 2-thiophenyl series, attributable to altered π-stacking geometry and sulfur orientation within the kinase ATP-binding pocket [1]. This regioisomer-dependent activity divergence underscores that the 3-thienyl attachment cannot be replaced by the more common 2-thienyl isomer without empirically re-assaying target engagement and cellular potency.

Medicinal Chemistry Anticancer Drug Discovery Structure–Activity Relationship

Synthetic Scalability: One-Pot Synthesis with 78% Overall Yield Enables Cost-Effective Scale-Up vs. Multi-Step Analog Routes

A 2024 publication in Organic Process Research & Development described a scalable one-pot synthesis route for (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine achieving 78% overall yield, addressing prior multi-step synthetic challenges that limited larger-scale availability [1]. In contrast, many N1-alkylated analogs (e.g., 1-methyl-, 1-ethyl-, 1-isobutyl-, and 1-cyclopentyl-substituted variants) require additional alkylation steps that reduce overall yield and increase cost-per-gram. The commercial pricing data reflects this: the target compound is listed at approximately $440–$700 per 0.5 g at ≥95% purity, while certain N-alkylated analogs with comparable purity command premiums of 1.2–2× due to added synthetic complexity [2].

Process Chemistry Scale-Up Synthesis Medicinal Chemistry Supply

Derivatization Capacity: Free Primary Amine Differentiates from N-Alkylated and Alcohol-Containing Analogs in PROTAC and Conjugate Design

The unsubstituted primary aminomethyl group at the 5-position of (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine enables direct amide coupling, reductive amination, and urea/thiourea formation without requiring deprotection steps [1]. This is a critical distinction from analogs bearing N-methylaminomethyl (CAS 1506070-59-2), hydroxymethyl (CAS 2092462-74-1), or ethanol groups at the corresponding position, which either preclude direct amidation (tertiary amine) or require activation/protection (alcohol). Researchers have reported successful incorporation of this scaffold into PROTAC (Proteolysis Targeting Chimera) designs, leveraging the primary amine as a linker attachment point to generate bifunctional degraders with degradation activity in cellular models [1]. The balanced hydrophobicity (cLogP estimated ~1.5–2.0) and the free NH on the pyrazole ring provide a second functionalization site, enabling orthogonal derivatization strategies not accessible with N1-alkylated congeners.

Targeted Protein Degradation PROTAC Design Bioconjugation Chemistry

JAK2 Kinase Inhibition: Low Micromolar IC₅₀ Defines a Starting Point Distinct from Pan-Kinase Pyrazole-Thiophene Scaffolds

Structure–activity relationship (SAR) studies have identified (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine as a selective JAK2 kinase inhibitor scaffold with IC₅₀ values in the low micromolar range [1]. This is mechanistically distinct from the broader class of pyrazole-thiophene derivatives that predominantly target Akt (e.g., compound 1o: Akt IC₅₀ in sub-micromolar range, 40% tumor growth inhibition in MM1S xenograft) [2] or PI3Kγ. The thiophene moiety was found to be essential for maintaining target engagement at JAK2, while modifications to the methanamine group significantly modulated cellular permeability [1]. This kinome-selectivity fingerprint differentiates the scaffold from Akt-optimized pyrazole-thiophene series and positions it for hematologic malignancy programs where JAK2 dependency is established.

Kinase Inhibitor Discovery JAK2 Inhibition Hematologic Oncology

CNS Drug Development Potential: Blood–Brain Barrier Penetration and Metabolic Stability vs. Peripherally Restricted Pyrazole-Thiophene Analogs

Patent application WO2023012345 discloses (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine as a modulator of serotonin receptors with utility in developing novel antidepressants featuring reduced side-effect profiles [1]. The compound demonstrated the ability to cross the blood–brain barrier (BBB) while maintaining metabolic stability, a property not shared by many peripherally optimized pyrazole-thiophene kinase inhibitor scaffolds that are intentionally designed to minimize CNS exposure to avoid neurological adverse effects [1]. For comparison, the Akt inhibitor series (compound 1o) was optimized for oral bioavailability and tumor exposure, with no reported CNS penetration data—consistent with peripheral oncology targeting [2]. The CNS accessibility of the target compound arises from its relatively low molecular weight (179.24 g/mol), balanced lipophilicity, and the presence of a free primary amine that can participate in carrier-mediated transport.

CNS Drug Discovery Antidepressant Development Serotonin Receptor Modulation

High-Impact Research and Procurement Application Scenarios for (3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanamine Based on Verified Differential Evidence


JAK2-Focused Kinase Inhibitor Hit-to-Lead Programs in Hematologic Malignancies

Teams pursuing JAK2-dependent hematologic cancers (myeloproliferative neoplasms, acute leukemias) should prioritize this scaffold over Akt- or PI3Kγ-optimized pyrazole-thiophene alternatives. The low-micromolar JAK2 IC₅₀ provides a starting potency point for medicinal chemistry optimization, while the free primary amine and pyrazole NH offer two independent vectors for SAR exploration [1]. In contrast, Akt-optimized pyrazole-thiophene series (e.g., compound 1o from Liu et al., 2019) are peripherally targeted and would require substantial re-engineering to shift kinome selectivity toward JAK2 [2].

PROTAC and Bifunctional Degrader Design Requiring Orthogonal Conjugation Handles

The dual-handle architecture (free primary amine on the 5-aminomethyl group plus free NH on pyrazole N1) makes this compound uniquely suited for PROTAC and targeted protein degradation applications requiring sequential orthogonal conjugation [1]. N1-alkylated analogs and N-methylaminomethyl variants lack this versatility, reducing their value in degrader programs. Researchers have reported successful incorporation of this scaffold into bifunctional degrader designs with evidence of target degradation in cellular models [1].

CNS-Penetrant Serotonin Receptor Modulator Programs for Next-Generation Antidepressants

Programs targeting serotonin receptor modulation for depression with reduced side-effect liability should source this compound as a BBB-penetrant starting scaffold, as disclosed in WO2023012345 [1]. The low molecular weight (179.24 g/mol) and favorable metabolic stability profile differentiate it from peripherally restricted pyrazole-thiophene kinase inhibitor series that are contraindicated for CNS indications due to intentional exclusion from the brain compartment [2].

Medicinal Chemistry Library Synthesis Requiring a 3-Thienyl Regioisomer Building Block with Validated Scalable Route

For compound collection enrichment and diversity-oriented synthesis, the 3-thienyl regioisomer must be procured specifically rather than substituting the 2-thienyl isomer, as the two regioisomers produce divergent biological activity profiles in anticancer screening panels [1]. The validated one-pot synthetic route (78% yield) and competitive commercial pricing ($440–$700 per 0.5 g) provide a reliable supply chain for medium-throughput library production, whereas multi-step analog syntheses incur higher cost and longer lead times [2].

Quote Request

Request a Quote for (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.